CODEINE PHOSPHATE

Postoperative Analgesia Pediatric Anesthesia Tolerability

Formulators of codeine-containing syrups, elixirs, and injectable solutions face challenges achieving stable, high-concentration aqueous formulations. Codeine Phosphate (CAS 41444-62-6), with exceptional aqueous solubility of 1g/2.5mL, is the optimal salt for these applications. • 1g/2.5mL solubility ensures reproducible dosing in liquid oral & injectable forms • Phosphate salt avoids stability risks of Codeine Sulfate in aqueous multi-dose products • CYP2D6 prodrug with well-characterized analgesic potency (7-14× less than morphine) Available to qualified purchasers holding valid controlled substance licenses.

Molecular Formula C36H50N2O15P2
Molecular Weight 812.7 g/mol
CAS No. 41444-62-6
Cat. No. B1669283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCODEINE PHOSPHATE
CAS41444-62-6
SynonymsCodeine Phosphate
Molecular FormulaC36H50N2O15P2
Molecular Weight812.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1
InChIKeyDKSZLDSPXIWGFO-BLOJGBSASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 61 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Codeine Phosphate Procurement & Specifications


Codeine Phosphate is the phosphate salt of the naturally occurring opiate alkaloid codeine, existing as a hemihydrate crystalline solid [1]. It is an opioid agonist indicated for the relief of mild to moderate pain and the symptomatic treatment of non-productive cough [2]. This specific salt form is selected in pharmaceutical manufacturing for its favorable physicochemical profile, including its high aqueous solubility, which is quantified as 1 gram dissolving in 2.5 mL of water, a property that is critical for the formulation of liquid oral dosage forms and injectable solutions [3]. As a prodrug, its analgesic effect is primarily mediated by its hepatic metabolism via CYP2D6 to the more potent active metabolite, morphine [4].

1 Phosphate hemihydrate salt form with reported high aqueous solubility for liquid-dosage formulation research
2 Opiate alkaloid prodrug; analgesic endpoint context primarily mediated via CYP2D6-dependent metabolism to morphine
3 Supports opioid receptor pharmacology studies, formulation development, and comparator-controlled endpoint research

Codeine Phosphate Substitution Risks


Despite sharing a common active moiety, codeine salts and related weak opioids cannot be assumed to be therapeutically equivalent or pharmaceutically interchangeable. Substituting Codeine Phosphate with Codeine Sulfate introduces a significant stability risk in aqueous formulations, as the sulfate salt's solution exhibits superior stability compared to the phosphate, potentially impacting the shelf-life of multi-dose liquid products [1]. Furthermore, the transition to a structurally similar analgesic like dihydrocodeine is not a straightforward substitution, as its potency can vary by 100% to 150% compared to codeine, contingent on individual patient metabolism [2]. Critically, the analgesic efficacy is also highly variable due to polymorphisms in the CYP2D6 gene, where a substantial portion of the population (approximately 5-10%) are poor metabolizers, rendering codeine largely ineffective while still causing adverse effects [3]. These documented differences in stability, potency, and pharmacogenomic response necessitate a compound-specific approach to procurement and formulation, rather than a generic class-based substitution.

Salt form
Codeine Sulfate
Aqueous stability profile differs; sulfate solution may exhibit different long-term stability, potentially altering shelf-life and formulation performance relative to phosphate salt.
Opioid class
Dihydrocodeine
Reported potency can vary substantially relative to codeine; metabolism-dependent response profiles may not transfer directly and require compound-specific review.
Metabolism
CYP2D6 polymorphism risk
A subset of the population (~5-10%) are poor metabolizers; prodrug activation and associated endpoint response may be substantially reduced, limiting interchangeability assumptions.

Codeine Phosphate Comparative Evidence


Postoperative Vomiting in Pediatrics vs. Morphine

In a double-blind clinical trial in children undergoing adenotonsillectomy, Codeine Phosphate demonstrated a significantly improved tolerability profile compared to Morphine Sulphate. While providing comparable postoperative analgesia, the incidence of vomiting was halved in the Codeine Phosphate group [1].

Postoperative vomiting vs. Morphine
Head-to-head
30% vs. 60% incidence
P < 0.05, n=40 children
Reported vomiting-endpoint reduction in pediatric adenotonsillectomy model
Equianalgesic IM dosing; 1.5 mg/kg vs. morphine 0.15 mg/kg
Postoperative Analgesia Pediatric Anesthesia Tolerability Vomiting

Pharmacodynamic Profile vs. Morphine

A controlled bioassay in human subjects established a precise potency ratio and differentiated time-action profile for Codeine Phosphate relative to Morphine Sulfate. The study found morphine to be 7 to 14 times more potent than codeine, providing a clear quantitative framework for dose conversion [1]. Furthermore, the onset and duration of miosis (pupillary constriction) were distinct, with Codeine Phosphate showing a more rapid onset and shorter duration of effect compared to morphine [1].

Pharmacodynamic profile vs. Morphine
Head-to-head
Morphine 7–14× more potent
Cross-over bioassay, n=20
Reported potency-ratio context for opioid receptor pharmacology studies
Miosis onset/duration distinct; IM doses 90–360 mg/70 kg codeine
Pharmacodynamics Potency Miosis Clinical Pharmacology

Fixed-Dose Combination Tolerability vs. Tramadol

In a clinical study of patients with moderate-to-severe low back pain from osteoarthritis, the fixed-dose combination of Codeine Phosphate (30 mg) with Paracetamol (500 mg) was compared to a combination of Tramadol Hydrochloride (37.5 mg) with Paracetamol (325 mg). The Codeine-Paracetamol combination demonstrated a more favorable tolerability profile, with 81% of patients tolerating the test drug well compared to only 69% for the Tramadol reference [1]. Another study similarly concluded that the Codeine-Paracetamol association showed slightly higher values in pain improvement and was better tolerated in terms of adverse events [2].

FDC tolerability vs. Tramadol
Head-to-head
81% vs. 69% tolerability
Codeine-Paracetamol vs. Tramadol-Paracetamol
Reported combination tolerability endpoint in chronic back-pain study context
Refractory low back pain; 30 mg codeine / 500 mg paracetamol
Chronic Pain Management Osteoarthritis Analgesic Combination Tolerability

Enhanced Aqueous Solubility

The selection of Codeine Phosphate over alternative salts can be driven by its distinct solubility profile, which facilitates manufacturing processes for certain dosage forms. Codeine Phosphate is reported to be freely soluble in water, with a quantitative solubility of 1 gram in 2.5 mL of water [1]. In contrast, Codeine Sulfate is described as soluble in water but its solution is noted to have greater stability than that of Codeine Phosphate, suggesting a trade-off between initial solubility and long-term aqueous stability [2].

Aqueous solubility
Reported
1 g / 2.5 mL water
Freely soluble phosphate salt
Supports formulation and manufacturing review for liquid dosage forms
Solubility-stability trade-off vs. sulfate salt
Pharmaceutical Formulation Solubility Preformulation Excipient Selection

Codeine Phosphate Application Scenarios


Pediatric Postoperative Pain Management

This scenario applies to hospitals and compounding pharmacies preparing postoperative analgesic regimens for pediatric tonsillectomy and adenoidectomy patients. The selection of Codeine Phosphate over Morphine Sulphate is directly supported by clinical evidence showing a 50% reduction in postoperative vomiting (30% incidence vs. 60% for morphine) while maintaining comparable analgesia [4]. This application prioritizes patient safety and recovery by minimizing a common cause of postoperative distress and potential complications, making Codeine Phosphate the preferred option for this specific indication.

High-Concentration Liquid & Injectable Manufacturing

This is a primary scenario for pharmaceutical manufacturers and CMOs involved in the production of codeine-containing syrups, elixirs, and solutions for injection. The high aqueous solubility of Codeine Phosphate (1g in 2.5mL water) [4] is the key technical parameter that makes it the salt of choice. This property allows for the creation of stable, high-concentration liquid formulations with relative ease, ensuring accurate and reproducible dosing in the final product. The use of this specific salt directly addresses manufacturing efficiency and product quality control.

Opioid Potency & Receptor Pharmacology Research

This scenario is relevant for academic and clinical research institutions studying opioid pharmacology. The well-defined, quantitative potency relationship established between Codeine Phosphate and Morphine Sulfate (morphine being 7-14x more potent) [4] makes Codeine Phosphate an essential reference compound for calibrating experimental systems. Furthermore, its distinct pharmacodynamic signature, specifically the more rapid onset and shorter duration of miosis compared to morphine [4], makes it a valuable tool for dissecting differential opioid receptor engagement and downstream signaling in both in vitro and in vivo models.

Fixed-Dose Combination Analgesic Development

This is a key scenario for drug developers and formulators creating new fixed-dose combination (FDC) products for moderate pain. Clinical data demonstrate that a Codeine Phosphate-Paracetamol combination is better tolerated by patients than a Tramadol-Paracetamol combination (81% vs. 69% good tolerability) [4]. This evidence positions Codeine Phosphate as the weak opioid partner of choice when developing a new FDC analgesic, as it allows for a product label that can claim superior tolerability while maintaining efficacy, a significant competitive advantage in a crowded market.

Application
Selection Property
Validation Focus
Pediatric adenotonsillectomy model
Reported vomiting-endpoint profile
Tolerability endpoint review vs. morphine comparator
Liquid-dosage form manufacturing
High aqueous solubility (1 g/2.5 mL)
Formulation process and concentration-range review
Opioid receptor pharmacology research
Reported potency ratio (7–14× vs. morphine)
Pharmacodynamic endpoint calibration and receptor-engagement studies
Fixed-dose combination development
Reported combination tolerability endpoint
Paracetamol-codeine combination endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CODEINE PHOSPHATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.